USP Monograph Acceptance Criteria: 4-Epidocetaxel Limit in Docetaxel Injection
4-Epidocetaxel is regulated as a discrete specified impurity in docetaxel injection formulations. The USP monograph for Docetaxel Injection was revised to widen the acceptance limit from NMT 0.5% to NMT 1.0% to align with FDA-approved specifications [1]. The total impurities limit remains unchanged, indicating that 4-epidocetaxel is one of the few impurities with a specifically defined individual limit rather than being subsumed under a general unspecified impurities threshold [1]. This regulatory specificity establishes 4-epidocetaxel as a mandatory reference standard for release testing of docetaxel injection products.
| Evidence Dimension | Regulatory acceptance limit in finished drug product |
|---|---|
| Target Compound Data | NMT 0.5% (original); widened to NMT 1.0% (revised) |
| Comparator Or Baseline | Total impurities limit (unchanged; specific value not disclosed in revision bulletin) |
| Quantified Difference | Individual impurity limit defined separately from total impurities; revision reflects FDA-approved specification |
| Conditions | USP Docetaxel Injection monograph, Organic Impurities Procedure (Revision Bulletin April 2012) |
Why This Matters
Procurement of authenticated 4-epidocetaxel reference standard is compulsory for USP-compliant docetaxel injection release testing, whereas generic taxane analogs lack the specific stereochemical identity required for this compendial method.
- [1] USP-NF. Docetaxel Injection Revision Bulletin. United States Pharmacopeia, 27–Apr–2012. View Source
